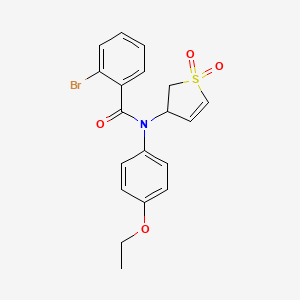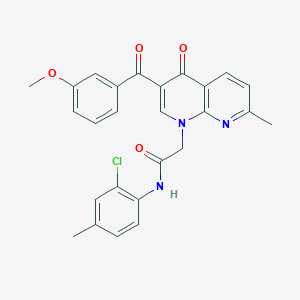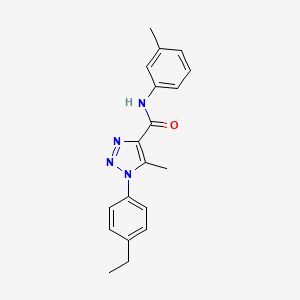
5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative that is part of a series of compounds designed for topical ocular hypotensive activity, which is relevant in the treatment of glaucoma. These compounds are characterized by their 5-substituted thieno[2,3-b]thiophene-2-sulfonamide and thieno[3,2-b]thiophene-2-sulfonamide frameworks. The substituents are carefully selected to enhance the inhibitory potency against carbonic anhydrase, an enzyme involved in fluid secretion in the eye, and to improve water solubility. Additionally, the pKa of these compounds is optimized to reduce pigment binding in the iris, which is crucial for their effectiveness and safety as ocular medications .
Synthesis Analysis
The synthesis of these sulfonamide derivatives involves the introduction of various 5-substituents to the thieno[2,3-b]thiophene-2-sulfonamide core. The process aims to achieve a balance between the compound's potency as a carbonic anhydrase inhibitor and its physicochemical properties, such as water solubility. The best compound mentioned in the provided data, with the methoxyethyl and ethyl amino groups, suggests a multi-step synthetic route that likely involves the formation of the thieno[2,3-b]thiophene-2-sulfonamide scaffold followed by subsequent functionalization at the 5-position .
Molecular Structure Analysis
While the provided data does not include the molecular structure analysis of this compound specifically, it does mention a related compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. This related molecule features a dihedral angle between its pyridine rings and exhibits a specific crystal packing pattern with N—H⋯N hydrogen bonds forming zigzag chains. Such structural details are important for understanding the molecular interactions and stability of these compounds .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is typically centered around the sulfonamide functional group. This group can engage in hydrogen bonding due to the presence of the nitrogen-hydrogen bond, as seen in the crystal packing of the related compound . The chloro and methyl groups attached to the pyridine and thiophene rings may also influence the compound's reactivity, particularly in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are tailored for ocular application. The water solubility is a critical parameter for topical medications, and the pKa is adjusted to minimize unwanted interactions with ocular pigments. These properties are essential for the compound's efficacy as an ocular hypotensive agent, ensuring that it can be administered effectively and with minimal side effects .
科学的研究の応用
Synthesis and Chemical Reactivity
Compounds within the sulfonamide family have been synthesized for various purposes, including the development of new heterocyclic compounds. For instance, the synthesis of new heterocycles based on sulfonamido pyrazole has been reported, highlighting the versatility of sulfonamides in creating biologically active molecules (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, the design and synthesis of novel N,N-dimethylbenzenesulfonamide derivatives have shown potential as antiproliferative agents, further demonstrating the chemical reactivity and applicability of sulfonamide derivatives in medicinal chemistry (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Biological Activity
The biological activities of sulfonamide derivatives are diverse and significant. For example, sulfonamides have been evaluated for their antimicrobial properties, as seen in studies exploring novel heterocyclic compounds containing a sulfonamido moiety with potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, certain sulfonamide derivatives have been identified as potent urease inhibitors, antibacterial agents, and have been noted for their hemolytic activity, indicating a broad spectrum of biological applications (Noreen, Rasool, Gull, Nasim, Zahoor, Yaqoob, Kousar, Zubair, Bukhari, & Rana, 2017).
Antiproliferative and Anticancer Research
Sulfonamide derivatives have been explored for their antiproliferative activity against various cancer cell lines. Research has identified compounds with significant inhibitory effects on tumor growth, highlighting the potential of sulfonamide derivatives in cancer treatment (Awad, Fathalla, Wietrzyk, Milczarek, Soliman, & Mohamed, 2015).
Environmental and Surface Science
Sulfonamide derivatives have also found applications in environmental science and surface chemistry. Studies on the partitioning of thiophene derivatives in micellar media provide insights into the interactions of these compounds with surfactants, which has implications for environmental pollution mitigation and the development of cleaning agents (Saeed, Usman, Mansha, Rasool, Naqvi, Zahoor, Rahman, Rana, & Alzahrani, 2017).
作用機序
Target of Action
Similar compounds have been known to target receptor tyrosine kinases .
Mode of Action
It’s plausible that it may interact with its targets through a mechanism similar to other sulfonamide compounds, which typically act as inhibitors by mimicking the substrate of an enzyme, thereby preventing the enzyme’s usual action .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases , it may influence pathways related to cell growth and proliferation.
Result of Action
If it acts as an inhibitor of receptor tyrosine kinases , it could potentially disrupt cell signaling pathways, leading to effects such as inhibited cell growth or proliferation.
特性
IUPAC Name |
5-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S3/c15-13-1-2-14(21-13)22(18,19)17-7-10-5-12(8-16-6-10)11-3-4-20-9-11/h1-6,8-9,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQLRFINLWBVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)
![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)


![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)




![ethyl 4-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2499631.png)

